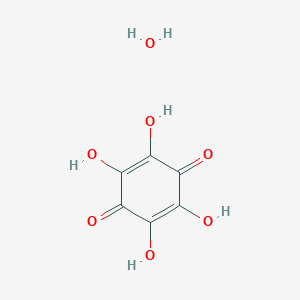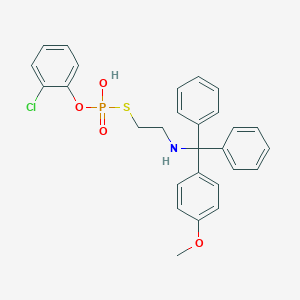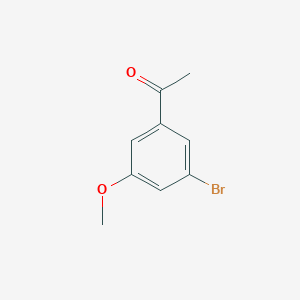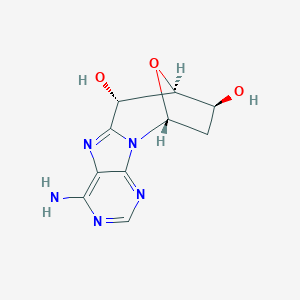
2,3,5,6-Tetrahydroxycyclohexa-2,5-diene-1,4-dione hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,6-Tetrahydroxycyclohexa-2,5-diene-1,4-dione hydrate, also known as Tetrahydroxy-1,4-benzoquinone Hydrate or Tetrahydroxyquinone (monohydrate), is a chemical compound with the molecular formula C6H6O7 . It is a solid substance that appears as yellow crystals or powder .
Molecular Structure Analysis
The molecular weight of this compound is 190.11 g/mol . The InChI code is 1S/C6H4O6.H2O/c7-1-2(8)4(10)6(12)5(11)3(1)9;/h7-8,11-12H;1H2 . The canonical SMILES representation is C1(=C(C(=O)C(=C(C1=O)O)O)O)O.O .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a relatively low solubility in water (about 0.1 g/L), but it does have some solubility in organic solvents . It has a high degree of stability and is relatively resistant to decomposition at room temperature .Applications De Recherche Scientifique
Catalysis
In the field of catalysis, this compound can act as a catalyst due to its unique structure and reactivity. Its ability to undergo redox reactions makes it suitable for use in oxidative catalysis, which is vital in various chemical synthesis processes .
Dye and Pigment Industry
As a precursor in dye synthesis, it’s used to produce quinone-based dyes and pigments. These dyes have applications in textiles, inks, and coloring agents due to their bright and stable color properties .
Photosensitive Materials
The compound’s strong absorption in the visible light spectrum makes it a candidate for developing photosensitive materials. These materials are crucial in photolithography, which is used in semiconductor manufacturing .
Environmental Science
In environmental science, it can be used to detect and quantify phenolic compounds in water. Phenols are significant environmental pollutants, and their accurate detection is essential for water quality monitoring .
Organic Synthesis
It serves as an intermediate in organic synthesis, particularly in the synthesis of complex organic molecules. Its reactivity allows for the formation of new bonds, making it a valuable tool for synthetic chemists .
Biological Probes
Due to its tetrahydroxy structure, it can be modified to create biological probes. These probes can be used to study cell biology, including cell signaling pathways and metabolic processes .
Laser Dye Applications
The compound’s optical properties make it suitable for use as a laser dye. Laser dyes are used in dye lasers, which have applications in spectroscopy, medicine, and laser displays .
Propriétés
IUPAC Name |
2,3,5,6-tetrahydroxycyclohexa-2,5-diene-1,4-dione;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O6.H2O/c7-1-2(8)4(10)6(12)5(11)3(1)9;/h7-8,11-12H;1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFTUKFVMMYYHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)C(=C(C1=O)O)O)O)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6-Tetrahydroxycyclohexa-2,5-diene-1,4-dione hydrate | |
CAS RN |
123334-16-7 |
Source


|
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetrahydroxy-, hydrate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123334-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetrahydroxy-, hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-(Aziridin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B52053.png)


![7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile](/img/structure/B52059.png)

![N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide](/img/structure/B52063.png)
![N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-N-phenylpropanamide](/img/structure/B52065.png)